Furazolium

Description

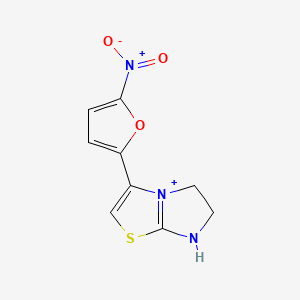

Structure

3D Structure

Properties

CAS No. |

3878-26-0 |

|---|---|

Molecular Formula |

C9H8N3O3S+ |

Molecular Weight |

238.25 g/mol |

IUPAC Name |

3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium |

InChI |

InChI=1S/C9H7N3O3S/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9/h1-2,5H,3-4H2/p+1 |

InChI Key |

QWNNGDMXFGRSPJ-UHFFFAOYSA-O |

Canonical SMILES |

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Studies of Furazolium

Established Synthetic Pathways for Furazolium (B10759815) Compounds

The preparation of this compound compounds typically involves the synthesis of the core imidazo(2,1-b)thiazole ring system, followed by appropriate functionalization or salt formation. While specific detailed pathways for this compound itself are not extensively detailed in the provided search results, the synthesis of related furan (B31954) and thiazole (B1198619) derivatives offers insights into potential methodologies. For instance, the synthesis of 1,2,4-triazole (B32235) derivatives, which share some structural features with the imidazo(2,1-b)thiazole core of this compound, often involves reactions between amines and appropriate precursors, followed by cyclization steps. nih.gov The preparation of pharmaceutical salts, such as tartrates, can involve reacting a basic structure with the desired acid. blogspot.com this compound chloride is mentioned as a known compound, suggesting its formation via reaction with hydrochloric acid or a chloride salt. googleapis.comontosight.airospatent.gov.ru The synthesis of furan-derived compounds, including those with a furan ring, can utilize starting materials like furfural (B47365), which undergoes reactions such as nucleophilic addition and cyclization to form various ring systems. jmchemsci.comresearchgate.net Another route to furan derivatives involves the catalytic hydrogenation of furfural to furfuryl alcohol, which can then be further transformed. csic.es

Methodologies for Chemical Derivatization of this compound

Chemical derivatization of this compound aims to modify its structure to potentially enhance its activity, improve pharmacokinetic properties, or reduce toxicity.

Strategies for modifying heterocyclic compounds like this compound often involve functionalization of the core ring system or attachment of various substituents. For thiazole derivatives, structural modification commonly focuses on substituting hydrogen atoms at specific positions on the ring with different moieties. analis.com.my Similarly, modifications on aromatic rings or the introduction of various functional groups are common strategies in the derivatization of related structures like furazan-3,4-diamide analogs or aromatic ethers. nih.govmdpi.com The creation of prodrugs through structural modification, such as linking microenvironment-responsive groups to a prototype drug, is another strategy to improve drug targeting and properties like solubility. nih.gov

The characterization of this compound derivatives is essential to confirm their structures and purity. Common analytical techniques employed in the characterization of organic compounds, including heterocyclic systems and their derivatives, include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). googleapis.commdpi.comresearchgate.netnih.govuba.ar

NMR spectroscopy provides detailed information about the structure and Большинство synthesized compounds are confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR and mass spectra. nih.gov The 1H NMR spectrum is used to interpret the chemical characterization, with signals corresponding to different proton environments in the molecule. mdpi.comnih.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its structure. rospatent.gov.rugoogleapis.comresearchgate.netnih.govuba.arnih.gov Techniques like GC-MS/MS are utilized for the analysis of furan and its derivatives, allowing for the separation and detection of various compounds. mdpi.comnih.govnih.gov

Interactive Table 1: Analytical Techniques for Characterization

| Technique | Information Provided | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, identification of proton/carbon environments | researchgate.netgoogleapis.commdpi.comresearchgate.netnih.govuba.arnih.gov |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, structural confirmation | rospatent.gov.rugoogleapis.comresearchgate.netnih.govuba.arnih.govmdpi.comnih.govnih.govgoogle.com |

| Infrared (IR) Spectroscopy | Identification of functional groups | nih.govjmchemsci.comnih.gov |

| Elemental Analysis | Confirmation of elemental composition | nih.govnih.gov |

Strategies for Structural Modification

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Preclinical Contexts

SAR studies are fundamental in understanding how modifications to the chemical structure of this compound analogs influence their biological activity in preclinical settings. This involves correlating specific structural features with observed biological outcomes. nih.govnih.govresearchgate.netslideshare.net

SAR studies aim to establish a relationship between the molecular structure of a compound and its biological function. nih.govslideshare.net By synthesizing and testing a series of analogs with systematic structural variations, researchers can determine which parts of the molecule are essential for activity and how modifications affect potency and efficacy. slideshare.net This process helps in optimizing lead compounds and designing new molecules with improved properties. slideshare.net For example, studies on furazan-3,4-diamide analogs have investigated the impact of the 1,2,5-oxadiazole ring and substituents on anti-proliferation effects. nih.gov Similarly, SAR studies on other compound series have explored the effect of aromatic substitutions or replacements of core ring structures on binding affinity and biological activity. nih.gov

A key aspect of SAR studies is the identification of pharmacophoric elements. A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger or block a biological response. unina.itdovepress.com These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific 3D orientation. unina.itdovepress.comslideshare.netdrugdesign.org Identifying these key elements helps explain how structurally diverse molecules can bind to the same target and exert similar biological effects. unina.itslideshare.netdrugdesign.org Pharmacophore models can be generated based on the structures of active compounds or the known structure of the biological target. dovepress.comslideshare.netresearchgate.net While specific pharmacophoric elements for this compound are not detailed in the provided texts, the general principles of pharmacophore identification involve analyzing active analogs to find common molecular interaction features crucial for their activity. unina.itdrugdesign.orgresearchgate.net

Interactive Table 2: Key Concepts in SAR Studies

| Concept | Description | Reference |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | nih.govnih.govresearchgate.netslideshare.net |

| Pharmacophore | Ensemble of steric and electronic features necessary for optimal biological target interaction. | unina.itdovepress.comslideshare.netdrugdesign.orgresearchgate.net |

| Pharmacophoric Element | Specific atom or group of atoms (e.g., H-bond donor, aromatic ring) essential for activity. | unina.it |

Theoretical and Computational Chemistry Approaches in Furazolium Research

Quantum Chemical Modeling of Furazolium (B10759815) Molecular Systems

Quantum chemical modeling, rooted in the principles of quantum mechanics, is a fundamental approach used to study the electronic structure and properties of molecules. By solving the electronic Schrödinger equation, or approximations thereof, these methods can provide detailed information about the arrangement and behavior of electrons within a molecule. This is crucial for understanding a compound's reactivity, stability, and physical characteristics.

Applying quantum chemical modeling to this compound (C9H8N3O3S+) allows researchers to investigate its intrinsic molecular properties in detail. The this compound cation, with its furan (B31954), thiazole (B1198619), and nitro group moieties, presents a complex electronic structure that can be explored using these methods.

Electronic Structure Calculations

Electronic structure calculations are a core component of quantum chemical modeling. These calculations aim to determine the energy of a molecular system and the distribution of its electrons. Methods such as Density Functional Theory (DFT) and Hartree-Fock theory are commonly employed for this purpose. DFT, in particular, has become a widely used approach for studying molecular systems due to its balance of computational cost and accuracy for many properties.

For this compound, electronic structure calculations can provide insights into:

Molecular geometry and equilibrium structure.

Charge distribution and electrostatic potential, which are important for understanding intermolecular interactions.

Frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity and electronic excitation properties.

Bond energies and stability of different conformers.

These calculations can help to elucidate how the presence of the nitro group and the fused ring system influences the electronic properties of the this compound cation.

Spectroscopic Property Predictions (e.g., UV-Vis, IR)

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their UV-Vis and IR spectra. These predicted spectra can then be compared with experimental data to help identify and characterize compounds or to understand the relationship between molecular structure and spectral features.

UV-Vis Spectroscopy: UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, which promotes electrons to higher energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra by calculating excitation energies and oscillator strengths. For this compound, predicting its UV-Vis spectrum can help understand its electronic transitions and how modifications to the structure might affect its light absorption properties.

IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate vibrational frequencies and intensities, providing a theoretical IR spectrum. Comparing calculated and experimental IR spectra of this compound can aid in assigning observed vibrational bands to specific functional groups and molecular motions, confirming its structure and providing information about its bonding.

Molecular Dynamics Simulations of this compound Interactions with Biological Receptors

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can provide information about the dynamic behavior of molecules and their interactions. This is particularly useful for studying the interactions of small molecules, like this compound, with larger biological systems, such as proteins or nucleic acids.

While specific studies on this compound interacting with biological receptors via MD simulations were not found in the search results, the application of MD simulations in studying ligand-receptor interactions is well-established. For a compound like this compound, which has shown antimicrobial activity, MD simulations could be used to:

Investigate the binding pose and affinity of this compound to potential protein targets involved in microbial processes.

Study the conformational changes of both this compound and the receptor upon binding.

Analyze the stability of the ligand-receptor complex over time.

Explore the role of solvent molecules and ions in the interaction.

These simulations can provide atomic-level details about the binding process, which can be valuable for understanding the mechanism of action and for designing more potent analogs.

Application of Computational Methods for Reaction Mechanism Elucidation (e.g., Redox Processes)

Computational methods are powerful tools for elucidating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are difficult to observe experimentally. This is particularly relevant for understanding redox processes, which involve the transfer of electrons.

Given the presence of the nitro group in this compound, which can undergo reduction, computational methods could be applied to study its redox chemistry. While specific studies on the redox mechanism of this compound using computational methods were not found, general computational approaches for studying redox reactions include:

Calculating redox potentials using methods like DFT.

Identifying intermediates and transition states involved in electron transfer reactions.

Mapping out the energy profile of the reaction pathway.

Applying these methods to this compound could help to understand how it participates in redox reactions within biological systems or in chemical synthesis, potentially revealing active species or degradation pathways.

In Silico Screening and Design of Novel this compound-Based Structures

In silico screening and design involve using computational methods to identify potential drug candidates or design novel molecules with desired properties. This approach can significantly accelerate the discovery process by virtually screening large libraries of compounds or designing molecules with specific structural features.

Leveraging the structural scaffold of this compound, in silico methods could be used to:

Screen databases of commercially available compounds or virtual libraries for molecules structurally similar to this compound that might possess desirable properties.

Design novel compounds based on the this compound core with modifications aimed at improving efficacy, specificity, or pharmacokinetic properties.

Predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential toxicity of designed compounds using cheminformatics tools.

While the search results did not detail in silico screening specifically focused on designing novel this compound-based structures, the principles of in silico screening and design are directly applicable to exploring the chemical space around the this compound scaffold for potential new drug candidates or functional molecules.

Mechanistic Investigations of Furazolium Biological Activity

Elucidation of Furazolium's Molecular Mechanism of Action in Biological Systems

Understanding the precise molecular mechanism by which This compound (B10759815) exerts its effects in biological systems is crucial for appreciating its therapeutic potential and limitations. While detailed molecular mechanisms specifically for this compound are not extensively described in the provided literature, insights can be drawn from studies on related nitroheterocyclic compounds and general principles of drug action.

Role of Bioreduction and Nitroreductase Enzymes in Activation

Nitroheterocyclic compounds, a class to which this compound likely belongs given its structure containing a nitro group and heterocyclic rings (thiazole and furan) ctdbase.organtibioticdb.comepa.gov, are often activated through bioreduction. This process typically involves nitroreductase enzymes, which catalyze the reduction of the nitro group frontiersin.orgplos.orgmdpi.comnih.govnih.gov. The reduction of nitro groups can lead to the formation of reactive intermediates, such as nitro radical anions, nitroso species, and hydroxylamines, which are often responsible for the cytotoxic or antimicrobial effects of these compounds frontiersin.org. Studies on other nitro compounds, such as nifurtimox (B1683997) and fexinidazole, have implicated specific nitroreductases in their bio-activation within target organisms plos.orgnih.gov. For instance, a novel nitroreductase (NTR2) was identified as necessary and sufficient for the activation of bicyclic nitro-drugs like delamanid (B1670213) in Leishmania, leading to the formation of toxic products plos.orgnih.gov. While the specific nitroreductases involved in this compound activation are not detailed in the provided snippets, it is plausible that a similar bioreductive activation pathway mediated by nitroreductase enzymes plays a significant role in its biological activity.

Pathways of Cellular Perturbation and Modulatory Effects

The reactive intermediates generated from the bioreduction of nitroheterocyclic compounds can interact with various cellular components, leading to diverse cellular perturbations. These perturbations can include damage to DNA, proteins, and lipids, disruption of metabolic pathways, and induction of oxidative stress longdom.orgnih.gov. Cellular perturbation can also manifest as changes in cell cycle progression and growth rate, which can significantly impact cellular responses nih.govembopress.org. Studies on cellular systems have shown that perturbations, whether environmental or genetic, can lead to altered cell cycle population distributions and common gene expression signatures nih.govembopress.org. The specific pathways and modulatory effects induced by this compound would depend on the nature of the reactive species formed upon activation and their cellular targets. However, detailed information on the specific cellular pathways perturbed by this compound is not available in the provided search results.

Identification and Characterization of Biological Targets of this compound

Identifying the specific biological targets of this compound is essential for a comprehensive understanding of its mechanism of action. Biological targets can include enzymes, nucleic acids, lipids, and other cellular macromolecules or organelles longdom.orgnih.gov.

Enzyme Inhibition and Activation Studies

Enzymes are frequent targets of therapeutic compounds, with agents acting as either inhibitors or activators to modulate enzymatic activity researchgate.netcsic.esnih.gov. Enzyme inhibition studies are valuable for understanding enzyme mechanisms and are widely used in pharmacological research researchgate.netcsic.es. Organometallic compounds, for example, can act as inhibitors or activators of enzymes by binding to active sites or through allosteric effects longdom.org. While the general principles of enzyme inhibition and activation studies are well-established researchgate.netcsic.esnih.gov, specific details regarding enzyme inhibition or activation by this compound are not provided in the search results.

Interaction with Cellular Macromolecules and Organelles

Biological compounds can interact with various cellular macromolecules, such as proteins, nucleic acids, and lipids, as well as with cellular organelles longdom.orgnih.gov. These interactions can lead to functional alterations of these components and disruption of cellular processes longdom.orgnih.govfrontiersin.org. Organelles are specialized structures within cells that perform specific functions and interact with each other to maintain cellular homeostasis frontiersin.orgnih.gov. Disruptions in organelle interactions and function can be linked to various diseases nih.gov. While the importance of interactions with cellular macromolecules and organelles is recognized longdom.orgnih.gov, specific research findings detailing how this compound interacts with particular macromolecules or organelles are not present in the provided snippets.

In Vitro Studies of this compound's Antimicrobial Efficacy

In vitro studies are fundamental in assessing the direct effect of a compound on microorganisms. This compound chloride has been investigated for its in vitro antibacterial activity antibioticdb.com.

Early research, such as a study published in 1966, examined the in vitro antibacterial activity of this compound chloride antibioticdb.com. This indicates that the compound has demonstrated efficacy against bacteria under laboratory conditions. While specific quantitative data from this 1966 study, such as minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) for a range of bacterial species, are not provided in the snippets, the mention of this study confirms its evaluation as an antibacterial agent in vitro antibioticdb.com.

Other in vitro antimicrobial studies on different compounds highlight the methodologies used, such as determining MIC values and assessing activity against various microbial strains, including multidrug-resistant bacteria and fungi mdpi.comnih.govresearchgate.net. These studies often involve exposing microbial cultures or biofilms to the compound and measuring the inhibition of growth or microbial killing nih.govresearchgate.net. The effectiveness of an antimicrobial agent in vitro can depend on factors such as the concentration of the agent, the duration of exposure, and the specific microbial species being tested nih.gov.

Although detailed data tables specifically for this compound's in vitro antimicrobial efficacy across a broad spectrum of microorganisms are not available in the provided text, the historical mention of its in vitro antibacterial activity underscores its potential in this area antibioticdb.com.

Table: In Vitro Antimicrobial Activity - Illustrative Example (Based on general methodologies mentioned)

| Microorganism Strain | Compound Tested | Method | Result (e.g., MIC) | Source Type |

| Bacterial Species A | This compound Chloride | Broth Dilution | Data not available in snippets | Historical Study antibioticdb.com |

| Bacterial Species B | This compound Chloride | Broth Dilution | Data not available in snippets | Historical Study antibioticdb.com |

| Fungal Species X | Related Compound | Broth Microdilution | e.g., 62.5 µg/mL mdpi.com | Illustrative mdpi.com |

| Multidrug-Resistant Bacterium Y | Related Compound | Disc Diffusion | e.g., Inhibition Zone Diameter mdpi.com | Illustrative mdpi.com |

Note: The data in this table for "Related Compound" is illustrative, based on methodologies and types of results mentioned in the search snippets for other compounds, to demonstrate how in vitro data is typically presented. Specific quantitative data for this compound Chloride across different strains was not available in the provided text.

Antibacterial Spectrum and Potency against Pathogens

This compound chloride, also known as NF-963, has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria antibioticdb.com. Early research indicated its use in treating burn infections antibioticdb.com. The spectrum of activity for nitrofuran compounds generally includes a range of Gram-positive and Gram-negative organisms googleapis.comgoogleapis.com.

Determining the potency of an antibacterial compound involves measuring its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterial strain nih.govidexx.com. While specific detailed MIC values for this compound against a broad panel of pathogens were not extensively found in the immediate search results, nitrofuran class compounds, in general, are known to have antibacterial effects. For context, studies on other antimicrobial agents illustrate how MIC values are determined and used to assess potency against various bacterial species, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) idexx.comfrontiersin.orgnih.gov. The effectiveness against both Gram-positive and Gram-negative bacteria suggests that this compound, as a nitrofuran, likely interferes with fundamental bacterial processes present in both types of organisms.

Mechanisms of Acquired Biological Resistance to this compound

Acquired resistance to antimicrobial agents is a significant challenge, arising from genetic mutations or the acquisition of new genetic material mdpi.comslideshare.netfuturelearn.com. Bacteria can develop resistance through several key mechanisms: limiting drug uptake, modifying the drug target, inactivating the drug enzymatically, or actively pumping the drug out of the cell via efflux pumps mdpi.comfuturelearn.comaimspress.commdpi.com.

While specific mechanisms of acquired resistance to this compound were not detailed in the immediate search results, general mechanisms of resistance observed with other antimicrobial agents provide a framework for understanding how resistance to this compound could potentially develop. For instance, enzymatic inactivation is a common resistance mechanism where bacteria produce enzymes that degrade or modify the antibiotic molecule futurelearn.comnih.gov. Another significant mechanism is the action of efflux pumps, which are transmembrane proteins that actively transport antimicrobial compounds out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels mdpi.comresearchgate.netmdpi.comnih.govmicrobialcell.commdpi.com. Modifications to the antibiotic's target site within the bacterial cell can also lead to resistance, preventing the drug from binding effectively futurelearn.commdpi.com. Reduced permeability of the bacterial cell membrane can also limit the influx of the antimicrobial agent mdpi.comfrontiersin.org.

Given that this compound is a nitrofuran, resistance mechanisms specific to this class of antibiotics would be the most relevant. However, the provided search results did not elaborate on these specific mechanisms for this compound. Research into resistance mechanisms for various classes of antibiotics, including beta-lactams, aminoglycosides, and fluoroquinolones, highlights the diverse strategies employed by bacteria to survive in the presence of these compounds mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov. Understanding the precise mechanisms by which bacteria might develop resistance to this compound would require specific studies focused on this compound.

Advanced Analytical Methodologies for Furazolium Research

Spectroscopic Techniques for Furazolium (B10759815) Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with a substance, yielding information about its molecular structure and composition. Several spectroscopic techniques are pertinent to the study of organic compounds, including those structurally related to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of UV or visible light through a sample. technologynetworks.comazooptics.com This method is widely used for the identification and quantification of compounds that absorb light in the UV-Vis region, typically between 100 and 900 nm. azooptics.com The absorption of light at specific wavelengths corresponds to electronic transitions within the molecule, providing insights into its electronic structure and the presence of chromophores. azooptics.com Factors such as solvent and pH can influence absorption spectra. slideshare.net UV-Vis spectroscopy is qualitatively useful for examining structural changes and can be applied in various fields, including drug identification and chemical research. technologynetworks.com While general applications of UV-Vis spectroscopy are well-documented, specific detailed research findings on the UV-Vis spectrum of this compound were not prominently available in the consulted literature.

Infrared (IR) and Raman Spectroscopy

Fluorescence Spectroscopy and its Applications

Fluorescence spectroscopy involves the emission of lower energy light by a molecule (fluorophore) after it absorbs UV or visible light. iss.comresearchgate.net This technique is highly sensitive and has seen continuous growth in applications across various scientific disciplines over the past two decades. iss.com It is used for studying molecular interactions and dynamics, in clinical immunoassays, drug discovery, and material sciences. iss.com The sensitivity of instrumentation has improved, allowing for the observation of single molecule events. iss.com The introduction of specific chemical probes has also expanded its applications for compounds that are not inherently fluorescent or have low emission. iss.com Fluorescence spectroscopy can be used for qualitative and quantitative analysis. slideshare.net While fluorescence spectroscopy is a powerful tool in chemical analysis, specific detailed research findings on the fluorescence properties or applications of fluorescence spectroscopy for this compound were not prominently available in the consulted literature.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components within a mixture, allowing for the analysis of individual compounds like this compound. These methods are often coupled with detectors for identification and quantification. nih.gov

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. libretexts.org In GC, the sample is vaporized and carried by a mobile gas phase through a stationary phase, separating components based on their relative vapor pressure and affinities for the stationary phase. libretexts.org GC is a widely used technique known for its speed, ease of operation, and ability to provide excellent quantitative results. libretexts.org It can be used for the analysis of organic compounds, including those that may require derivatization to increase volatility. libretexts.org Hyphenated techniques, such as GC-Mass Spectrometry (GC-MS), combine the separation power of GC with the identification capabilities of mass spectrometry, providing a powerful tool for analyzing complex mixtures. cdc.govrsc.org Research indicates that gas chromatography has been utilized in analytical methods involving this compound, including procedures using a nitrogen-specific detector. wikimedia.org Separation by silica (B1680970) gel chromatography, a related technique, has also been mentioned in the context of this compound. googleapis.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in complex liquid mixtures. openaccessjournals.comshimadzu.com HPLC operates based on the differential affinities of sample molecules for a mobile phase and a stationary phase within a column. openaccessjournals.com It is recognized for its high resolution, accuracy, and efficiency. openaccessjournals.com HPLC is indispensable in various fields, including pharmaceuticals and chemical analysis. openaccessjournals.com Different detectors, such as UV-visible, fluorescence, and mass spectrometry, can be coupled with HPLC to enhance its versatility and precision. openaccessjournals.com HPLC is used for both qualitative and quantitative analysis and can analyze a wide range of compounds. openaccessjournals.com While specific detailed research findings on the application of HPLC solely for this compound were not extensively detailed in the consulted literature, HPLC methods have been developed for the analysis of related nitrofuran metabolites. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective separation technique that can be applied in the analysis of this compound. TLC offers advantages such as low cost, simplicity, quick development time, high sensitivity, and good reproducibility, making it suitable for initial screening or qualitative assessment nih.gov.

In the context of related compounds or mixtures that may include this compound, TLC has been employed. For instance, TLC analysis has been used to examine mixtures containing this compound chloride googleapis.comgoogleapis.comgoogleapis.com. The technique involves separating components of a mixture on a thin layer of stationary phase, typically silica gel, coated on a plate nih.gov. A mobile phase moves up the plate by capillary action, separating the compounds based on their differential affinities for the stationary and mobile phases nih.gov. Visualization of the separated spots can be achieved using UV light or specific spraying reagents nih.gov. One study utilized TLC on silica gel plates with a chloroform/acetone solvent system (3:1) for the analysis of compounds, including this compound chloride google.com. Another application mentioned TLC analysis of a mixture containing this compound chloride, indicating the formation of product spots googleapis.com. These examples highlight the utility of TLC as a straightforward method for monitoring reactions or assessing the presence of this compound in mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry researchgate.netmeasurlabs.com. This method is particularly valuable for the analysis of complex samples and for achieving low limits of detection. LC-MS/MS is described as highly sensitive and selective spectroscopyworld.com.

LC-MS/MS is well-suited for analyzing pharmaceutical compounds and their related substances researchgate.net. For compounds like this compound, which may be present in various matrices, LC-MS/MS provides the necessary specificity to distinguish the target analyte from potential interferences. The technique involves separating the sample components using liquid chromatography, followed by ionization and fragmentation of the separated ions in the mass spectrometer measurlabs.com. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor ions and the analysis of their fragmentation patterns, providing a high degree of confidence in the identification and quantification of the analyte measurlabs.com. LC-MS/MS generally does not require derivatization for many compounds, but it may be required for small and polar molecules like some nitrofurans, which are structurally related to this compound, to improve detection sensitivity spectroscopyworld.com.

Research involving related nitrofuran compounds, such as furazolidone (B1674277), demonstrates the application of LC-MS/MS for their detection and quantification in complex matrices like animal tissue spectroscopyworld.comnih.govresearchgate.net. A method for the detection of furazolidone in porcine tissue used thermospray LC-MS, monitoring a specific ion (m/z 243) nih.gov. Another study developed an LC-MS method for the simultaneous determination of several nitrofuran antibiotics, including furazolidone, in feeds researchgate.net. These studies underscore the applicability and effectiveness of LC-MS/MS for analyzing compounds structurally similar to this compound in challenging sample types. LC-MS/MS can also screen for multiple compound classes per assay and is significantly more sensitive than LC-MS for screening multiple compounds spectroscopyworld.com.

Electrochemical and Bioanalytical Approaches

Electrochemical and bioanalytical approaches offer alternative or complementary methods for the analysis of compounds like this compound, often providing high sensitivity and portability. Electrochemical methods measure the electrical properties of an analyte in solution, such as current or potential, in response to an applied voltage ijlbpr.commdpi.com. Bioanalytical methods typically involve the use of biological components, such as enzymes or antibodies, for the detection or quantification of the analyte justia.comnih.gov.

Electrochemical techniques have been explored for the analysis of nitrofuran derivatives, including furazolidone, which shares structural features with this compound ijlbpr.commdpi.comresearchgate.net. Studies have employed techniques such as Cyclic Voltammetry (CV) and Differential Pulse Polarography (DPP) to investigate the electrochemical behavior of furazolidone and for its estimation in pharmaceutical formulations ijlbpr.com. The electrochemical reduction of furazolidone has been studied, revealing distinct reduction waves in acidic media ijlbpr.com. Modified electrodes, such as those incorporating nanomaterials like gold nanoparticles functionalized graphene or metal oxide nanocomposites, have been developed to enhance the sensitivity of electrochemical detection for furazolidone mdpi.comresearchgate.net. These modified electrodes have shown improved linear ranges and lower detection limits for furazolidone analysis in various samples, including veterinary feeds and urine mdpi.comresearchgate.net. For example, a paper-based electrochemical sensor based on PtNP/COF-DHzDS@rGO showed a detection limit of 5.0 nM for furazolidone mdpi.com.

Bioanalytical methods can be employed for the detection of specific compounds in biological matrices. While general bioanalytical methods are discussed in the literature justia.comnih.gov, specific detailed applications for this compound were not prominently found in the search results. However, the principles of bioanalytical techniques, such as enzyme-linked immunosorbent assays (ELISA) or other ligand-binding assays, could potentially be adapted for this compound analysis if specific antibodies or binding partners were available nih.gov. These methods are often used for high-throughput screening and can offer high sensitivity for target analytes in complex biological samples nih.gov.

Sample Preparation Strategies for Diverse Research Matrices in this compound Studies

Effective sample preparation is a critical step in the analysis of this compound across diverse research matrices, ensuring that the analyte is presented to the analytical instrument in a suitable form and concentration, while minimizing matrix effects mdpi.com. The choice of sample preparation strategy depends heavily on the nature of the matrix and the analytical technique to be used mdpi.com.

For the analysis of this compound or related compounds in complex matrices such as biological tissues or feeds, extraction and clean-up procedures are essential nih.govresearchgate.net. Methods described for furazolidone in porcine tissue involved methanol-buffer extraction, liquid partitioning, and solid-phase clean-up prior to LC-MS analysis nih.gov. Similarly, the determination of nitrofuran antibiotics in feeds utilized extraction with a mixture of acetonitrile (B52724) and methanol (B129727) with ammonia (B1221849) solution, followed by solid-phase extraction (SPE) for clean-up before HPLC and LC-MS analysis researchgate.net. These examples highlight the use of techniques like liquid-liquid extraction and SPE to isolate the analyte and remove interfering substances from the matrix.

Sample preparation can involve several steps, including homogenization, extraction, and clean-up, which can represent a significant source of error in trace analysis mdpi.com. The goal is to transfer the target analytes from the matrix to a more suitable form for analysis, often involving enrichment strategies to improve sensitivity mdpi.com. The selection of the method is influenced by factors such as the matrix type, the properties of the target compound (e.g., polarity, solubility), its concentration, and the chosen analytical method mdpi.com. Various sorbents are used in SPE for extracting pharmaceutical compounds from complex matrices like wastewater mdpi.com. Understanding matrix behavior during sample preparation is crucial for developing effective analytical methods, as matrix components can sometimes interfere with the analysis nih.gov.

Data Table Example (Illustrative based on search findings for related compounds)

While specific quantitative data for this compound analysis using these methods was not extensively detailed in the search results, the application to related compounds like furazolidone provides a basis for illustrating potential data that might be generated.

| Analytical Method | Analyte (Example) | Matrix (Example) | Sample Preparation Steps (Example) | Detection Limit (Example) | Reference |

| LC-MS | Furazolidone | Porcine Tissue | Methanol-buffer extraction, Liquid partitioning, SPE clean-up | 1 µg kg⁻¹ | nih.gov |

| LC-MS | Furazolidone | Feeds | Acetonitrile/methanol extraction, SPE clean-up | 100 ng g⁻¹ | researchgate.net |

| Differential Pulse Polarography | Furazolidone | Pharmaceutical Formulations | Dissolution in DMF, Dilution with electrolyte | Not specified in snippet | ijlbpr.com |

| Electrochemical Sensor (PtNP/COF-DHzDS@rGO/GCE) | Furazolidone | Not specified in snippet | Not specified in snippet | 5.0 nM | mdpi.com |

Preclinical and Experimental Model Investigations of Furazolium

In Vivo Efficacy Studies in Animal Models of Infection

Animal models play a crucial role in assessing the efficacy of antimicrobial agents against various types of infections in a complex living system. These models aim to replicate aspects of human infections to provide insights into a compound's potential therapeutic value.

Models of Topical Infections (e.g., Wound Healing)

Animal models of topical infections, such as those involving skin and soft tissues, are frequently employed to evaluate the effectiveness of antimicrobial agents intended for local application. These models can simulate conditions like impetigo or infected wounds.

Research has explored the use of furazolium (B10759815) chloride in topical treatment within model infections in laboratory animals. Studies involving murine models have been developed to simulate superficial skin infections and evaluate topical antimicrobial efficacy. For instance, a model using female CF-1 mice involved creating superficial surgical wounds that were subsequently infected with bacteria such as Staphylococcus aureus or Pseudomonas aeruginosa. This type of model allows for the assessment of a topical agent's ability to reduce bacterial load and potentially influence the healing process.

While specific detailed data tables for this compound chloride from the search results are limited, the application of topical treatments in these models has been shown to impact the healing duration compared to control groups. The efficacy observed in animal models for topical agents has also shown a reasonable correlation with in vitro activity against the tested organisms.

Cellular and Tissue Culture Models for Mechanistic Exploration

Cellular and tissue culture models provide controlled environments to investigate the direct effects of antimicrobial compounds on pathogens and host cells, as well as to explore the underlying mechanisms of action. These in vitro methods can range from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models and ex vivo tissue preparations.

3D cell cultures and organoids are increasingly used as they can better mimic the structural organization and cellular interactions found in native tissues, offering a more representative environment than traditional 2D cultures for studying infection and evaluating antimicrobial effects. Ex vivo wound models using tissue like porcine skin also allow for the evaluation of topical antimicrobial formulations and the study of biofilm formation in a relevant tissue context.

This compound chloride has been noted as an antimicrobial agent effective against various medical microorganisms in in vitro studies. While the search results confirm the importance and use of cellular and tissue culture models for understanding antimicrobial mechanisms, specific detailed research findings on the mechanistic exploration of this compound using these models were not prominently featured.

Emerging Research Themes and Future Perspectives for Furazolium

Unexplored Biological Activities and Therapeutic Potentials

Beyond its established antimicrobial, antifungal, and antiviral activities, the therapeutic potential of Furazolium (B10759815) is an active area of investigation. While its efficacy against a range of microorganisms, including bacteria and fungi, has been noted, researchers are delving into other possible biological activities. thermofisher.comrsc.org The furan (B31954) ring system, a core component of this compound, is known to be present in various compounds exhibiting a wide spectrum of biological actions, including anti-inflammatory, anticancer, antihyperglycemic, analgesic, and anticonvulsant effects. nih.gov This suggests that this compound and its derivatives may possess a broader range of therapeutic potentials that are yet to be fully characterized. Exploring these unexplored activities could lead to novel applications for this compound in treating conditions beyond infectious diseases.

Synergistic Research with Other Chemical Entities

Investigating the synergistic effects of this compound in combination with other chemical entities is a key research theme aimed at enhancing its therapeutic efficacy and potentially overcoming resistance mechanisms. While specific detailed research findings on synergistic effects with this compound in combination therapies are not extensively detailed in the immediately available literature, the concept of synergistic interactions between different antimicrobial agents or between antimicrobial agents and other bioactive compounds is a well-established strategy in drug development. jidc.orggoogleapis.com For instance, studies on synergistic antibacterial activity of herbal extracts with antibiotics highlight the potential for combination therapies to increase effectiveness against resistant bacterial strains. jidc.org Similarly, research into multi-component pharmaceutical compositions containing antimicrobial agents and other therapeutic agents, such as nitric oxide releasing compounds, demonstrates the interest in developing combinations with enhanced properties. googleapis.com The application of this research theme to this compound involves exploring combinations with existing antibiotics, antifungals, or other therapeutic agents to achieve synergistic effects, potentially allowing for lower dosages, reduced toxicity, and broader spectrum of activity.

Advancements in Computational Design and Prediction for this compound Analogs

Computational approaches are playing an increasingly significant role in the design and prediction of novel this compound analogs with potentially improved properties. While direct computational studies specifically on this compound analogs were not prominently detailed, the application of computational design and prediction methods is widespread in the discovery and optimization of new chemical entities with desired biological activities. nih.govnih.govgoogle.comnih.gov Techniques such as structure-based drug design and computational docking analysis have been successfully employed in the design of novel analogs of other compounds, like combretastatins, to predict their binding affinity and potential efficacy. nih.gov Computational methods can also be used to predict the structural and functional properties of new molecules. nih.govgoogle.commdpi.comfrontiersin.org For this compound, computational studies can involve predicting the biological activity of potential new analogs based on their chemical structure, simulating their interactions with biological targets, and optimizing their pharmacokinetic properties. This can significantly accelerate the discovery and development of more potent and selective this compound-based therapeutic agents.

Development of Novel Analytical Probes and Detection Systems for this compound

The development of novel analytical probes and detection systems specifically for this compound is crucial for its research, development, and potential therapeutic use. Accurate and sensitive detection methods are essential for quantifying this compound in various matrices, including biological samples and environmental settings, and for studying its pharmacokinetics and metabolism. While the provided information discusses the development of novel fluorescent probes and detection systems for other substances like metal ions, fluoride (B91410) ions, glyphosate, and hydrogen sulfide, the underlying principles and technologies can be adapted for this compound. rsc.orgmdpi.comnih.govmdpi.comgoogle.co.ug These advancements include the design of highly selective fluorescent probes, the use of nanoparticles in detection systems, and the development of sensitive analytical techniques like fluorescence spectroscopy and chromatography. mdpi.commdpi.comgoogle.co.ug Applying these methodologies would enable the creation of specific and sensitive probes for this compound, facilitating its detection and quantification with high accuracy and potentially allowing for real-time monitoring in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.